molecular formula C5H4BNO3 B2455101 (5-Cyanofuran-2-yl)boronic acid CAS No. 2070922-26-6

(5-Cyanofuran-2-yl)boronic acid

Cat. No.: B2455101
CAS No.: 2070922-26-6
M. Wt: 136.9
InChI Key: LCJDRKYWTRYVQS-UHFFFAOYSA-N
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Description

(5-Cyanofuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a cyano group and a boronic acid group

Mechanism of Action

Target of Action

The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and non-toxicity , which suggests that this compound may have favorable ADME properties.

Result of Action

The molecular result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of this compound in its action environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanofuran-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-cyanofuran using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (5-Cyanofuran-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic esters or borates.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

(5-Cyanofuran-2-yl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and sensors.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a furan ring.

    (5-Formylfuran-2-yl)boronic acid: A related compound with a formyl group instead of a cyano group.

Uniqueness: (5-Cyanofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the furan ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(5-cyanofuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJDRKYWTRYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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